molecular formula C3H9NO B12423470 Trimethylamine-N-oxide-13C3

Trimethylamine-N-oxide-13C3

Cat. No.: B12423470
M. Wt: 78.088 g/mol
InChI Key: UYPYRKYUKCHHIB-VMIGTVKRSA-N
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Description

Trimethylamine-N-oxide-13C3 is a labeled form of trimethylamine N-oxide, where three carbon atoms are replaced with the isotope carbon-13. This compound is often used in scientific research to study metabolic pathways and mechanisms due to its isotopic labeling, which allows for precise tracking and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylamine-N-oxide-13C3 can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction typically involves the following steps:

    Starting Material: Trimethylamine.

    Oxidizing Agent: Hydrogen peroxide.

    Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic labeling is consistent and precise.

Chemical Reactions Analysis

Types of Reactions

Trimethylamine-N-oxide-13C3 undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized under specific conditions.

    Reduction: It can be reduced back to trimethylamine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or other anions can be used under appropriate conditions.

Major Products

    Oxidation: Further oxidized products depending on the conditions.

    Reduction: Trimethylamine.

    Substitution: Various substituted amine oxides depending on the nucleophile used.

Scientific Research Applications

Trimethylamine-N-oxide-13C3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Helps in understanding the role of trimethylamine N-oxide in biological systems, particularly in relation to gut microbiota and metabolic diseases.

    Medicine: Investigated for its role in cardiovascular diseases and other health conditions.

    Industry: Used in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

Trimethylamine-N-oxide-13C3 exerts its effects through several mechanisms:

    Protein Stabilization: It stabilizes proteins by counteracting the destabilizing effects of urea and other denaturants.

    Inflammation Induction: It activates the ROS/NLRP3 inflammasome pathway, leading to inflammation.

    Fibrosis Induction: It accelerates fibroblast differentiation and induces cardiac fibrosis through the TGF-β/smad2 signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine N-oxide: The non-labeled version, commonly found in marine organisms.

    Choline: A precursor in the biosynthesis of trimethylamine N-oxide.

    Betaine: Another related compound involved in similar metabolic pathways.

Uniqueness

Trimethylamine-N-oxide-13C3 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed mechanisms of action is crucial.

Properties

Molecular Formula

C3H9NO

Molecular Weight

78.088 g/mol

IUPAC Name

N,N-di((113C)methyl)(113C)methanamine oxide

InChI

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1+1,2+1,3+1

InChI Key

UYPYRKYUKCHHIB-VMIGTVKRSA-N

Isomeric SMILES

[13CH3][N+]([13CH3])([13CH3])[O-]

Canonical SMILES

C[N+](C)(C)[O-]

Origin of Product

United States

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